molecular formula C4H8O3 B1268618 Tetrahydrofuran-3,4-diol CAS No. 22554-74-1

Tetrahydrofuran-3,4-diol

Cat. No.: B1268618
CAS No.: 22554-74-1
M. Wt: 104.1 g/mol
InChI Key: SSYDTHANSGMJTP-IMJSIDKUSA-N
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Description

Tetrahydrofuran-3,4-diol is a chemical compound with the molecular formula C4H8O3 It is a derivative of tetrahydrofuran, a cyclic ether, and contains two hydroxyl groups at the 3rd and 4th positions

Biochemical Analysis

Biochemical Properties

Tetrahydrofuran-3,4-diol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sex hormone-binding globulin (SHBG), reducing its ability to bind additional steroid hormones such as estrogens and androgens . This interaction is significant as it can influence the bioavailability of these hormones in the body.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with SHBG can alter the levels of free testosterone and estradiol, impacting cellular processes regulated by these hormones

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its binding to SHBG prevents the binding of other steroid hormones, thereby modulating their activity and availability . This mechanism highlights the compound’s potential as a modulator of hormone activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can form unstable hydroperoxides upon exposure to oxygen, which can affect its long-term stability and efficacy . These temporal changes can influence its effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, high doses of this compound have been associated with toxicity in animal studies, highlighting the importance of dosage optimization . Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized through pathways involving acetyl-CoA, leading to the production of other metabolites . These metabolic interactions can influence the overall metabolic flux and levels of metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for determining its bioavailability and efficacy in different tissues.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of tetrahydrofuran-3,4-dione.

    Reduction: Formation of tetrahydrofuran derivatives with different alkyl or aryl groups.

    Substitution: Formation of halogenated tetrahydrofuran derivatives.

Comparison with Similar Compounds

Uniqueness: Tetrahydrofuran-3,4-diol is unique due to the presence of hydroxyl groups at specific positions on the tetrahydrofuran ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form hydrogen bonds makes it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYDTHANSGMJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945207
Record name Oxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4358-64-9, 22554-74-1, 59727-71-8
Record name cis-Tetrahydrofuran-3,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Tetrahydrofuran-3,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022554741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC295602
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-tetrahydrofuran-3,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: EPZ-5676 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. [] By inhibiting DOT1L, EPZ-5676 disrupts the aberrant gene expression patterns driven by DOT1L in certain leukemias, particularly those with MLL-rearrangements. [] This leads to antiproliferative effects and shows potential as a therapeutic strategy for these cancers. []

A: EPZ-5676's interaction with DOT1L creates a durable, altered chromatin state in MLL-rearranged leukemia cells, making them more susceptible to the effects of chemotherapy. [] This synergistic effect has been observed with standard acute myeloid leukemia (AML) agents like cytarabine and daunorubicin, as well as with DNA hypomethylating agents. []

A: The cis-tetrahydrofuran-3,4-diol structure forms the backbone of novel protecting groups for the 5'-hydroxyl group of nucleosides. [] These protecting groups are removable under oxidative conditions through a self-cyclization mechanism. [] The removal is initiated by removing a TrS or MMTrS group, leading to an intramolecular attack by the neighboring hydroxyl group on the acyl carbon. []

A: The CTFOC group, incorporating the cis-tetrahydrofuran-3,4-diol backbone, demonstrates efficient introduction to the 5'-hydroxyl group of 3'-masked deoxyribonucleoside derivatives. [] Additionally, it exhibits rapid removal under mild conditions using iodine. []

A: These compounds act as selective adenosine A2a receptor antagonists. [] The 2,6-disubstitution pattern on the purine ring is crucial for their selectivity towards the A2a receptor subtype. []

A: These compounds are being investigated for their potential in treating inflammatory diseases, particularly asthma and COPD. [] Their ability to selectively block A2a receptors makes them promising candidates for targeted therapy.

A: Computational methods, like DFT and QSAR, provide valuable insights into the molecular properties and potential activities of tetrahydrofuran-3,4-diol derivatives. [] For example, in the case of the anti-cancer drug nelarabine, these methods help predict its physicochemical, pharmacokinetic, and pharmacodynamic properties. []

A: In preclinical studies, EPZ-5676 primarily undergoes hepatic oxidative metabolism. [] Key metabolic pathways include monohydroxylation, N-dealkylation, and N-oxidation, leading to several metabolites. []

A: EPZ-5676 exhibits moderate to high clearance, low oral bioavailability, and a steady-state volume of distribution exceeding total body water. [] Its terminal elimination half-life varies across species, ranging from 1.1 hours in mice to 13.6 hours in dogs. []

A: Research indicates two types of interactions between ribavirin and nucleic acids: intercalation of the 1,2,4-triazole-3-carboxamide chromophore between nucleic acid bases (internal binding) and binding to nucleic acid grooves (external binding). [] Notably, the binding constant for external binding is significantly higher. []

A: Theoretical studies suggest that ribavirin displays a preference for nucleic acid sequences rich in adenine and thymine bases. [] This sequence specificity arises from differences in electrostatic and van der Waals interactions contributing to the total binding energy. []

A: This compound has been crystallized with Mycobacterium tuberculosis adenosine kinase, providing insights into the enzyme's structure and potential for drug development against tuberculosis. []

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